REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[CH2:7][N:8](C)[C:9](=O)OCC1C=CC=CC=1.[ClH:20]>C(O)C.[Pd]>[ClH:20].[O:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[CH2:7][NH:8][CH3:9] |f:4.5|
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Name
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Benzyl (1,4-dioxan-2-ylmethyl)methylcarbamate
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Quantity
|
2.9 g
|
Type
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reactant
|
Smiles
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O1C(COCC1)CN(C(OCC1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
flushed with hydrogen
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |